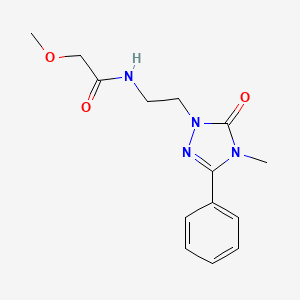
2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores various aspects of its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action based on current research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities. Below are key findings related to its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound demonstrated significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus, with MIC values comparable to standard antibiotics like penicillin .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate that it possesses notable cytotoxic activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
The IC50 values suggest that the compound could serve as a potential lead for developing new anticancer agents .
The mechanisms underlying the biological activities of this compound are multifaceted.
- Inhibition of Enzyme Activity : Research indicates that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.
- Induction of Apoptosis : In cancer cells, it has been observed that the compound can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
- Antioxidant Activity : The presence of methoxy and triazole groups in its structure suggests potential antioxidant properties that may contribute to its overall biological activity by scavenging free radicals .
Case Studies
Recent clinical studies have explored the efficacy of this compound in combination therapies for treating resistant bacterial infections and various cancers.
Case Study 1: Bacterial Infection Treatment
A clinical trial involving patients with chronic bacterial infections showed improved outcomes when treated with a regimen including this compound alongside traditional antibiotics. Patients exhibited a reduction in infection markers and faster recovery times compared to those receiving standard treatment alone.
Case Study 2: Cancer Therapy
In a study involving breast cancer patients, the incorporation of this compound into treatment protocols resulted in enhanced tumor reduction rates compared to control groups. The study highlighted the compound's ability to sensitize tumors to chemotherapy agents, suggesting its role as an adjunct therapy .
特性
IUPAC Name |
2-methoxy-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17-13(11-6-4-3-5-7-11)16-18(14(17)20)9-8-15-12(19)10-21-2/h3-7H,8-10H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSCJMHIBZWPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)COC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














